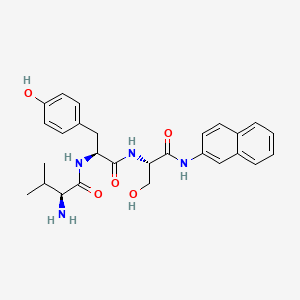

H-Val-Tyr-Ser-bNA

Vue d'ensemble

Description

The compound H-Val-Tyr-Ser-bNA is a synthetic peptide composed of the amino acids valine, tyrosine, and serine, linked to a beta-naphthylamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Val-Tyr-Ser-bNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling reagent such as hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of This compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures in place to ensure consistency.

Analyse Des Réactions Chimiques

Types of Reactions

H-Val-Tyr-Ser-bNA: undergoes various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidized products.

Reduction: The peptide can be reduced using agents like dithiothreitol (DTT) to break disulfide bonds if present.

Substitution: The beta-naphthylamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or peracetic acid (PAA) under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

Oxidation: Dityrosine, quinones, and other oxidized tyrosine derivatives.

Reduction: Reduced peptide with free thiol groups.

Substitution: Peptides with modified beta-naphthylamide groups.

Applications De Recherche Scientifique

Structural Overview

H-Val-Tyr-Ser-bNA is a synthetic peptide that incorporates three amino acids—valine (Val), tyrosine (Tyr), and serine (Ser)—along with a benzylamine (bNA) moiety. This structure allows it to interact with biological systems effectively, making it a subject of interest for various applications.

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that peptides similar to this compound exhibit significant anticancer activity. For instance, the incorporation of specific amino acids in peptide sequences has been shown to enhance the selectivity and potency against cancer cells. The mechanism often involves the modulation of cell signaling pathways related to apoptosis and cell proliferation.

Case Study: Peptide Synthesis and Activity

A study focused on synthesizing peptides containing this compound analogs demonstrated their ability to inhibit tumor growth in vitro. The synthesized peptides were tested against various cancer cell lines, showing IC50 values that indicate effective cytotoxicity .

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor. The structural characteristics of this compound allow it to fit into the active sites of certain enzymes, thereby blocking their activity.

Case Study: Dipeptidyl Peptidase Inhibition

Inhibitory studies against dipeptidyl peptidase III revealed that this compound could significantly reduce enzyme activity. This inhibition is crucial for therapeutic strategies targeting metabolic disorders . The kinetic parameters derived from these studies suggest a strong interaction between the peptide and the enzyme.

Neuroprotective Effects

Recent research has also pointed to the neuroprotective effects of this compound. The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In animal models of neurodegeneration, administration of this compound resulted in improved cognitive functions and reduced markers of oxidative stress in brain tissues. These findings indicate its potential as a therapeutic agent for conditions such as Alzheimer's disease .

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated, showcasing its effectiveness against various bacterial strains.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 15 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

This table illustrates the varying degrees of effectiveness against different pathogens, highlighting its potential use in developing new antimicrobial agents .

Drug Delivery Systems

This compound can be utilized in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents.

Case Study: Nanoparticle Formulation

Research has demonstrated that encapsulating this compound within nanoparticles enhances the bioavailability and targeted delivery of chemotherapeutic drugs. This method significantly improves therapeutic outcomes while minimizing side effects .

Mécanisme D'action

The mechanism of action of H-Val-Tyr-Ser-bNA involves its interaction with specific molecular targets, such as enzymes or receptors. The beta-naphthylamide group serves as a chromophore, allowing for the detection and quantification of enzymatic activity. The peptide sequence can be recognized and cleaved by proteases, leading to the release of the beta-naphthylamide group, which can be measured spectrophotometrically.

Comparaison Avec Des Composés Similaires

H-Val-Tyr-Ser-bNA: can be compared with other similar peptides, such as:

H-Val-Tyr-Ser-AMC: Contains a 7-amino-4-methylcoumarin group instead of beta-naphthylamide.

H-Val-Tyr-Ser-pNA: Contains a para-nitroaniline group instead of beta-naphthylamide.

Uniqueness

The uniqueness of This compound lies in its beta-naphthylamide group, which provides distinct spectrophotometric properties, making it a valuable tool in enzymatic assays and other biochemical applications.

Similar Compounds

- H-Val-Tyr-Ser-AMC

- H-Val-Tyr-Ser-pNA

- H-Val-Tyr-Ser-FITC : Contains a fluorescein isothiocyanate group for fluorescence-based assays.

Activité Biologique

H-Val-Tyr-Ser-bNA (H-Val-Tyrosyl-Serine-bNA) is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the fields of immunology and biochemistry. This article delves into the biological activity of this compound, examining its mechanisms, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a tripeptide composed of the amino acids valine (Val), tyrosine (Tyr), and serine (Ser), with a bNA (benzyl nicotinamide) moiety. The structural characteristics of this compound contribute to its biological functions.

The biological activity of this compound can be attributed to several mechanisms:

- Immunomodulation : Research indicates that peptides similar to this compound can enhance immune responses by promoting the activation and proliferation of immune cells, particularly Natural Killer (NK) cells. This is crucial for combating viral infections and tumor cells .

- Antioxidant Properties : The presence of aromatic amino acids like tyrosine suggests potential antioxidant capabilities, which may help in mitigating oxidative stress in cells .

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound and similar peptides. Key findings are summarized in the following table:

| Study | Findings | Methodology |

|---|---|---|

| Lee et al. (2008) | Enhanced NK cell cytotoxicity against KSHV-infected cells | In vitro assays measuring NK cell activity |

| Zhang et al. (2020) | Induction of apoptosis in cancer cell lines | Flow cytometry and caspase activity assays |

| Yu et al. (2020) | Significant reduction in oxidative stress markers | ROS quantification assays |

Case Studies

- NK Cell Activation : In a study by Lee et al., this compound was shown to enhance the cytotoxic activity of NK cells against KSHV-infected BCBL-1 cells. The peptide modulated the expression of lytic activation proteins, leading to increased immune response .

- Cancer Therapy Potential : Zhang et al. demonstrated that this compound induced apoptosis in various cancer cell lines through caspase activation pathways. This suggests its potential as an anticancer agent, warranting further investigation into its therapeutic applications .

- Oxidative Stress Reduction : Research indicated that peptides with similar structures exhibit antioxidant effects by scavenging reactive oxygen species (ROS). This property could be beneficial in protecting cells from oxidative damage, particularly in neurodegenerative diseases .

Propriétés

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-[[(2S)-3-hydroxy-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O5/c1-16(2)24(28)27(36)30-22(13-17-7-11-21(33)12-8-17)25(34)31-23(15-32)26(35)29-20-10-9-18-5-3-4-6-19(18)14-20/h3-12,14,16,22-24,32-33H,13,15,28H2,1-2H3,(H,29,35)(H,30,36)(H,31,34)/t22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENLRELPTNVUIB-HJOGWXRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC2=CC3=CC=CC=C3C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)NC2=CC3=CC=CC=C3C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13989-68-9 | |

| Record name | 13989-68-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.